molecular formula C21H22BrP B135833 Isopropyltriphenylphosphonium bromide CAS No. 1530-33-2

Isopropyltriphenylphosphonium bromide

Cat. No.: B135833
CAS No.: 1530-33-2
M. Wt: 385.3 g/mol
InChI Key: HSOZCYIMJQTYEX-UHFFFAOYSA-M
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Description

Isopropyltriphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C21H22BrP . It is a quaternary phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one isopropyl group, with a bromide anion as the counterion. This compound is often used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

Chemistry: Isopropyltriphenylphosphonium bromide is used as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.

Biology and Medicine: In biological research, this compound is used to study the effects of quaternary phosphonium salts on cellular processes

Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a catalyst in polymerization reactions is also noteworthy.

Safety and Hazards

Isopropyltriphenylphosphonium bromide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Mechanism of Action

Isopropyltriphenylphosphonium bromide is a unique chemical compound with the linear formula C21H22BrP . This article will delve into its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with isopropyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or tetrahydrofuran, under reflux conditions. The general reaction is as follows:

Ph3P+CH3CHBrCH3Ph3PCH3CHBrCH3\text{Ph}_3\text{P} + \text{CH}_3\text{CHBrCH}_3 \rightarrow \text{Ph}_3\text{PCH}_3\text{CHBrCH}_3 Ph3​P+CH3​CHBrCH3​→Ph3​PCH3​CHBrCH3​

where Ph represents a phenyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Isopropyltriphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Solvents: Organic solvents such as acetonitrile, tetrahydrofuran, and dichloromethane are frequently used.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce triphenylphosphine oxide and isopropanol.

Comparison with Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Propyltriphenylphosphonium bromide

Uniqueness: Isopropyltriphenylphosphonium bromide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

triphenyl(propan-2-yl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZCYIMJQTYEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383613
Record name Isopropyltriphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-33-2
Record name Isopropyltriphenylphosphonium bromide
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Record name Isopropyltriphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Isopropyltriphenylphosphonium bromide monohydrate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for the salt: C21H22P+·Br−·H2O. [] From this formula, the molecular weight can be calculated based on the atomic weights of the constituent elements.

Q2: The abstract mentions "short C—H⋯Br contacts" and "strong O—H⋯O hydrogen bonds." What do these contacts signify in the crystal structure?

A2: These contacts indicate the types of intermolecular interactions present in the crystal structure. [] The "C—H⋯Br contacts" suggest weak hydrogen bonding interactions between the hydrogen atoms of the isopropyltriphenylphosphonium cation and the bromide anion. The "strong O—H⋯O hydrogen bonds" likely refer to the interactions between water molecules in the crystal lattice. These interactions, along with the "O—H⋯Br contacts," contribute to the overall stability and packing arrangement of the molecules within the crystal.

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